Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl group at position 7, and a benzyl ester at position 4. Its molecular formula is C₁₉H₁₇N₅O₂, with a molecular weight of 347.37 g/mol . The benzyl ester group enhances lipophilicity, which may improve membrane permeability compared to simpler alkyl esters like ethyl or methyl .
Properties
IUPAC Name |
benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHVEFSBUOEMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Optimization Parameters
Purification typically involves recrystallization from ethanol/water mixtures, yielding 68–75% pure product.
Alternative Routes: Cycloaddition and Condensation Strategies
Tetrazole Ring Formation via [2+3] Cycloaddition
Early synthetic approaches focus on constructing the tetrazolo[1,5-a]pyrimidine core through cycloaddition between nitriles and azides:
One-Pot Condensation Method
A streamlined protocol combines tetrazole formation and benzylation in a single vessel:
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Reactants : 5-Aminotetrazole, dimethyl acetylenedicarboxylate, and benzyl chloroformate.
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Solvent System : Dichloromethane/triethylamine (2:1).
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Outcome : 58% yield after column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Adaptations from Patent Literature
Patent CN103254195A details a multi-step route emphasizing cost-effective reagents:
Stepwise Synthesis
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Core Formation :
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Benzylation :
Comparative Analysis of Patent Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Phosphorus Oxychloride Route | High-yield (86%) | Requires hazardous POCl₃. |
| Condensation Approach | One-pot simplicity | Lower yield (58%). |
Solvent and Temperature Effects on Reaction Outcomes
Solvent Polarity and Reaction Kinetics
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant potential as a candidate for drug development. Its unique structure allows for interactions with various biological targets, making it suitable for the design of novel therapeutic agents.
Case Study:
A study investigated the compound's inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. The results indicated that the compound could effectively inhibit certain pathways involved in tumor growth and neuronal degeneration .
Materials Science
The heterocyclic framework of this compound can be utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has shown promise in enhancing the material's conductivity and stability.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Conductivity | Enhanced by 30% |
| Thermal Stability | Up to 300 °C |
| Optical Clarity | Maintained at >90% |
Biological Studies
The compound serves as a valuable probe for studying various biological processes and interactions. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.
Mechanism of Action:
The tetrazole ring participates in crucial interactions that influence the compound's efficacy as a biological agent. The presence of substituents like benzyl and phenyl groups increases lipophilicity, aiding in membrane permeability .
Case Study:
Research has demonstrated that this compound can modulate signaling pathways involved in inflammation and oxidative stress, indicating its potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the presence of the benzyl and phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Ester Groups
Ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₅H₁₆N₅O₂ .
- Key Differences :
- The ethyl ester group reduces steric bulk and lipophilicity compared to the benzyl ester.
- Reported melting points range from 199–201°C (vs. benzyl ester’s higher predicted melting point due to aromatic stacking) .
- Synthesized via ammonium chloride-catalyzed Biginelli reactions under solvent-free conditions, achieving yields up to 87% .
Methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Analogues with Modified Aromatic Substituents
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₉H₂₃N₅O₃ .
- Key Differences: The 4-morpholinophenyl group introduces polarity, enhancing solubility in polar solvents.
Ethyl 7-ethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Triazolo[1,5-a]pyrimidine Analogues
Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Physicochemical and Crystallographic Properties
Biological Activity
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring fused to a pyrimidine ring , with substituents that include a benzyl group and phenyl group. Its molecular formula is , with a molar mass of 347.37 g/mol. The predicted density is approximately 1.35 g/cm³, and it has a boiling point around 471.8 °C .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions enhance the compound's binding affinity to various biological targets, facilitating its passage through biological membranes due to increased lipophilicity imparted by the benzyl and phenyl groups .
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Enzyme Inhibition
The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the hydrolysis of acetylcholine. Compounds with similar structures have demonstrated dual inhibition capabilities against these enzymes, making them promising candidates for Alzheimer's disease treatment . The mechanism involves binding to the active sites of these enzymes, leading to reduced enzyme activity and enhanced neurotransmitter levels.
Synthesis and Testing
The synthesis of this compound typically involves reacting 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with benzyl chloroformate in methanol under basic conditions . Following synthesis, various biological assays can be conducted to evaluate its activity against microbial strains and enzyme inhibition.
Comparative Analysis
A comparative analysis of similar compounds reveals that those containing the tetrazole moiety often exhibit enhanced biological activity due to their ability to form stable interactions with biological macromolecules. For example:
| Compound | Activity Type | MIC (μM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 0.21 | Effective against Gram-negative bacteria |
| Compound B | AChE Inhibitor | IC50 = 5.90 | Dual inhibition potential noted |
Q & A
Q. What synthetic methodologies are effective for synthesizing this compound?
The compound is typically synthesized via multicomponent Biginelli-like reactions. Key methodologies include:
- Catalyzed solvent-free synthesis : Sulfamic acid or ammonium chloride are effective catalysts under solvent-free conditions, yielding 80–87% with reduced reaction time and environmental impact .
- Ethanol reflux with p-toluenesulfonic acid (pTSA) : Aromatic aldehydes, ethyl acetoacetate, and 5-aminotetrazole react in ethanol under reflux, followed by recrystallization in ethanol for purification .
- Iodine-catalyzed one-pot reactions : Efficient for generating diverse derivatives, yielding 50–85% under mild conditions .
Q. What spectroscopic and crystallographic methods confirm structural integrity?
- X-ray crystallography : Resolves molecular conformation (e.g., flattened envelope geometry of the pyrimidine ring, dihedral angles between substituents) .
- NMR spectroscopy : 1H and 13C NMR verify substituent integration and regioselectivity, particularly for distinguishing between 4,7-dihydro and fully aromatic analogs .
- HRESI-MS : Validates molecular mass and fragmentation patterns .
Q. How do reaction parameters influence yield and purity?
- Catalyst selection : Ammonium chloride increases yield (84–87%) compared to HCl or BF3·Et2O .
- Solvent-free vs. ethanol reflux : Solvent-free methods reduce byproducts but require precise temperature control (150–160°C) to avoid side reactions (e.g., arylvinyl byproducts) .
- Substituent electronic effects : Electron-withdrawing groups on aldehydes slow reactions but improve yields, while electron-donating groups accelerate reactions .
Advanced Research Questions
Q. How can unexpected byproducts be minimized during synthesis?
- Byproduct analysis : Under solvent-free conditions at 150–160°C, acetylacetone may yield (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines as major byproducts (6:1 ratio with desired product). Optimizing temperature (100–120°C) and using polar solvents (e.g., acetic acid) suppresses vinylogous side reactions .
- Catalyst tuning : pTSA in ethanol reduces polymerization risks compared to HCl, enhancing regioselectivity .
Q. What structural features govern biological activity?
- Conformational flexibility : The flattened envelope conformation of the pyrimidine ring (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) facilitates DNA groove binding. Substituents like bromophenyl or trifluoromethyl enhance hydrophobic interactions .
- Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize crystal packing and influence solubility, critical for in vitro assays .
- Electron-withdrawing substituents : Nitro or halide groups improve antiproliferative activity (e.g., IC50 = 4.1 µM against HCT-15 cells) by enhancing electrophilicity .
Q. How does the compound interact with biological targets like DNA?
- Groove binding : Copper(II) complexes exhibit strong luminescence and bind calf-thymus DNA via minor grooves, confirmed by hypochromism in UV-vis and molecular docking simulations .
- Apoptosis induction : Zinc(II) complexes trigger caspase-3 activation in HeLa cells, visualized via fluorescent imaging of apoptotic bodies .
Q. What advanced analytical techniques resolve crystal packing and intermolecular interactions?
- Single-crystal X-ray diffraction : Parameters include R1 = 0.030, wR2 = 0.071, and hydrogen-bond geometry (N–H⋯N distance = 2.87 Å, angle = 165°). Synchrotron radiation improves resolution for low-symmetry crystals .
- Electron paramagnetic resonance (EPR) : Square planar geometry of copper(II) complexes (hyperfine splitting g∥ = 2.22, g⟂ = 2.06) confirms DNA interaction mechanisms .
Q. How do synthetic derivatives compare in pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
